molecular formula C23H13BrClNO4 B2986760 N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide CAS No. 361166-51-0

N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide

Cat. No.: B2986760
CAS No.: 361166-51-0
M. Wt: 482.71
InChI Key: SUZILVDMKREBMU-UHFFFAOYSA-N
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Description

“N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide” is a compound with the molecular formula C15H10BrCl2NO2 . Another compound, “4-BROMO-2- (2- (3-CHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4”, has a linear formula of C22H16BrClN2O4 .


Molecular Structure Analysis

The crystal structure of “N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide” has been studied .


Physical and Chemical Properties Analysis

The molecular weight of “N-[4-Bromo-2-(2-chlorobenzoyl) phenyl]-3-chlorobenzamide” is 449.125 Da . Another compound, “4-BROMO-2- (2- (3-CHLOROBENZOYL)CARBOHYDRAZONOYL)PHENYL 4”, has a molecular weight of 487.741 .

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

Research involving structurally similar compounds, such as N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, demonstrated potential antimicrobial and antituberculosis activities. These compounds were synthesized and characterized, showing submicromolar activity against methicillin-resistant Staphylococcus aureus isolates and comparable activity against M. tuberculosis to that of rifampicin. Such studies highlight the potential for developing new antimicrobial agents based on modifications of the core chemical structure (Bąk et al., 2020).

Material Science and Polymer Chemistry

In the field of material science, N-(monohalogenphenyl) maleimides and their copolymers with styrene and butadiene were explored for their radical copolymerization and thermal stability characteristics. This research provides insight into the synthesis and potential applications of novel polymeric materials, potentially influencing the development of materials with enhanced properties (Bezděk & Hrabák, 1979).

Molecular Synthesis and Characterization

The synthesis of reactive functionalized oligo(p-phenylene sulfide)s, which were modified at the ends with groups such as chloro, bromo, and carboxyl to enhance reactivity, demonstrates the broader applications of halogenated carboxamide compounds in creating novel materials and chemical intermediates. Such research underlines the importance of these compounds in synthesizing polymers with specific end-group functionalities (Tsuchida et al., 1995).

Chemical Structure and Interactions

Studies on the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides revealed that the molecules are essentially planar and exhibit anti conformations with respect to the C—N rotamer of the amide. This research is crucial for understanding the molecular conformation and potential interactions of such compounds, which could be pivotal for designing molecules with desired properties (Gomes et al., 2015).

Properties

IUPAC Name

N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13BrClNO4/c24-17-10-9-13(11-16(17)22(28)14-5-1-3-7-18(14)25)26-23(29)21-12-19(27)15-6-2-4-8-20(15)30-21/h1-12H,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZILVDMKREBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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